1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine
Overview
Description
1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine, often referred to as 3-fluoroazetidine, is a synthetic organic compound which has been studied extensively in recent years due to its potential applications in medicinal chemistry and drug discovery. It is a cyclic, nitrogen-containing heterocycle, and is the smallest possible azetidine derivative. This review will cover the synthesis methods of 3-fluoroazetidine, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Building Blocks for Pharmaceuticals : 1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine is used in the synthesis of various pharmaceutical compounds. Piron et al. (2011) discussed its role in the synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines, highlighting its potential as a building block in drug development (Piron et al., 2011).
Synthon in Medicinal Chemistry : Singh and Umemoto (2011) demonstrated the use of 4-fluoropyrrolidine derivatives, including 1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine, in medicinal chemistry applications, notably as synthons for dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Antibacterial and Anticancer Properties
- Antimicrobial and Anti-proliferative Activity : Rajulu et al. (2014) synthesized and evaluated new azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones, which exhibited significant antibacterial and anticancer properties (Rajulu et al., 2014).
Synthesis of Functionalized Azetidines
Synthesis of Azetidin-3-ones : Ye et al. (2011) discussed the synthesis of azetidin-3-ones, which are structurally similar to β-lactams (azetidin-2-ones), using methodologies that could potentially involve 1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine (Ye, He, & Zhang, 2011).
Preparation of Azetidines : Chen et al. (1972) explored the preparation of various azetidines, including 1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine, which are useful in the synthesis of more complex molecules (Chen, Hung, Chen, & Ohta, 1972).
Cycloaddition Reactions and Building Blocks
- Cycloaddition Reactions : McAlpine et al. (2015) demonstrated the synthesis of small 3-fluoropyrrolidines using azomethine ylide chemistry, a process that could incorporate 1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine (McAlpine et al., 2015).
properties
IUPAC Name |
azetidin-3-yl-(3-fluoropyrrolidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FN2O/c9-7-1-2-11(5-7)8(12)6-3-10-4-6/h6-7,10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRYSILZYSWTBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C(=O)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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